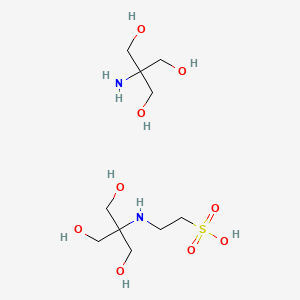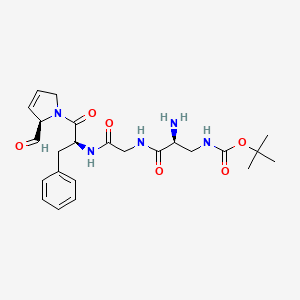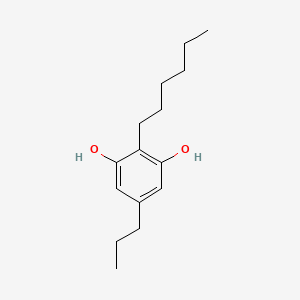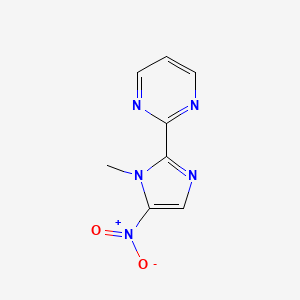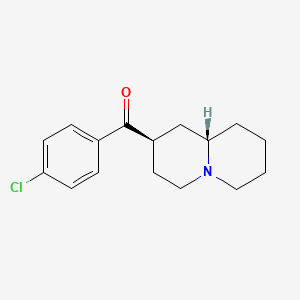
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)carbamic acid (9-fluorenylideneamino) ester is a member of fluorenes.
Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Blue-Light-Emitting Polymers : Wong et al. (2005) synthesized soluble copolymers combining fluorene and carbazole derivatives, demonstrating their potential in blue-light-emitting applications. The study found significant shifts in absorption and photoluminescence peaks, indicating potential utility in electronic and photonic devices (Wong et al., 2005).
Safety-Catch Nitrogen Protecting Group : Surprenant and Lubell (2006) developed the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protection mechanism. This group was shown to be stable under acidic conditions and could be effectively activated and removed under mild conditions, highlighting its utility in complex organic syntheses (Surprenant & Lubell, 2006).
Synthesis of p-Aminobenzoic Acid Diamides : Agekyan and Mkryan (2015) conducted a study involving the reaction of carbamic acid derivatives with anesthesin, leading to the formation of p-aminobenzoic acid diamides. This research contributes to the understanding of the reactivity of carbamic acid derivatives in synthesis processes (Agekyan & Mkryan, 2015).
High-Performance Liquid Chromatography Applications : Gatti et al. (1990) used a derivative of carbamic acid as a fluorogenic labeling agent in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This demonstrates the compound's application in analytical chemistry for precise measurements and detections (Gatti et al., 1990).
Chemical Synthesis and Analysis
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : Le and Goodnow (2004) synthesized a specific carbamic acid derivative, which is indicative of the compound's versatility in creating complex chemical structures. This research adds to the understanding of carbamic acid derivatives' role in organic synthesis (Le & Goodnow, 2004).
X-Ray Powder Diffraction Data : Wang et al. (2017) reported on the x-ray powder diffraction data of a specific carbamic acid derivative, which is crucial for understanding its crystal structure and properties. This type of analysis is essential for material science and pharmaceutical applications (Wang et al., 2017).
Propiedades
Fórmula molecular |
C21H16N2O3 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
(fluoren-9-ylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C21H16N2O3/c1-25-15-12-10-14(11-13-15)22-21(24)26-23-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3,(H,22,24) |
Clave InChI |
MCEKMHPPYCOROC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




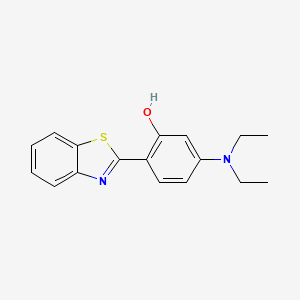
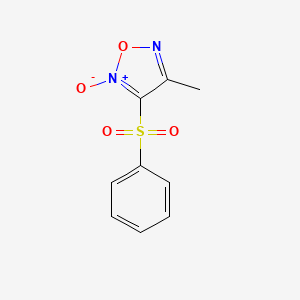
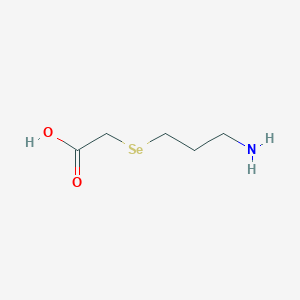

![N-[4-amino-6-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-3-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1206293.png)

